molecular formula C15H12N4O2S2 B2958837 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1798042-27-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2958837
CAS RN: 1798042-27-9
M. Wt: 344.41
InChI Key: LFXYPSRGHXOPKL-UHFFFAOYSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The molecular formula of this compound is C9H11N3O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound. The molecular weight of this compound is 225.268 .

Scientific Research Applications

Chemical Synthesis and Antibacterial Agents

The synthesis and evaluation of analogs with structural similarities to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized by reacting certain precursors with substituted benzaldehydes, demonstrating significant antibacterial activity at non-cytotoxic concentrations. This highlights their potential in developing novel antibacterial agents (Palkar et al., 2017).

Angiotensin II Receptor Antagonistic Activities

Research on benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres, including structures analogous to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide, has shown high affinity for the AT1 receptor and the ability to inhibit angiotensin II-induced pressor response. These findings suggest potential applications in treating hypertension and related cardiovascular conditions (Kohara et al., 1996).

Novel EGFR Inhibitors

A novel series of benzo[d]thiazole-2-carboxamide derivatives has been designed and synthesized, showing significant potency against cancer cell lines with high expression of the epidermal growth factor receptor (EGFR). These findings suggest the potential of such compounds, including those structurally related to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide, as EGFR inhibitors in cancer treatment (Zhang et al., 2017).

Antimicrobial Properties

Studies on benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents from compounds structurally similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide (Gilani et al., 2016).

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12-11-9(5-3-7-16-12)18-15(23-11)19-13(21)14-17-8-4-1-2-6-10(8)22-14/h1-2,4,6H,3,5,7H2,(H,16,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXYPSRGHXOPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide

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